![molecular formula C18H20Cl2N4O2 B4038419 4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE](/img/structure/B4038419.png)
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE
描述
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a pyrimidinyl-substituted piperazine moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE typically involves multiple steps, starting with the preparation of the dichlorophenoxy and pyrimidinyl-piperazine intermediates. The key steps include:
Preparation of 2,4-Dichlorophenoxy Intermediate: This involves the chlorination of phenol to obtain 2,4-dichlorophenol, followed by its reaction with butanoic acid to form 4-(2,4-dichlorophenoxy)butanoic acid.
Synthesis of Pyrimidinyl-Piperazine Intermediate: This step involves the reaction of pyrimidine with piperazine under controlled conditions to form the pyrimidinyl-piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.
化学反应分析
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
科学研究应用
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE has diverse applications in scientific research:
作用机制
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenoxy group can interact with cellular receptors, while the pyrimidinyl-piperazine moiety can modulate enzyme activity and signal transduction pathways . These interactions result in various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- 4-(2,4-Dichlorophenoxy)butanoic acid
- Butanoic acid, 4-[(2,4-dichlorophenyl)oxy]-, butyl ester
- Acetic acid, (2,4-dichlorophenoxy)-, butyl ester
Uniqueness
4-(2,4-DICHLOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-BUTANONE is unique due to its combination of dichlorophenoxy and pyrimidinyl-piperazine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits .
属性
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O2/c19-14-4-5-16(15(20)13-14)26-12-1-3-17(25)23-8-10-24(11-9-23)18-21-6-2-7-22-18/h2,4-7,13H,1,3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQMSDPHCFRUON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCOC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


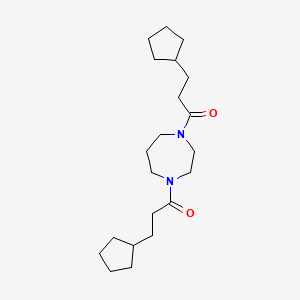
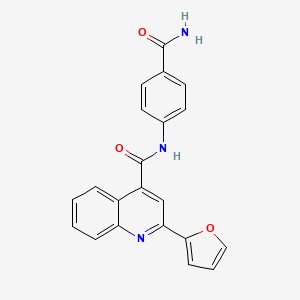
![6-{[2,5-BIS(METHOXYCARBONYL)ANILINO]CARBONYL}-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4038357.png)
![N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B4038360.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[4-(3-methoxypropyl)piperidin-1-yl]methyl]phenoxy]propan-2-ol](/img/structure/B4038369.png)
![2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide](/img/structure/B4038377.png)
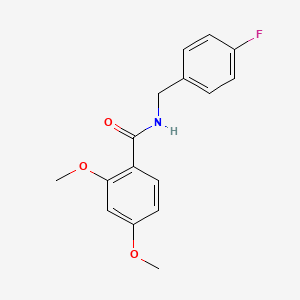
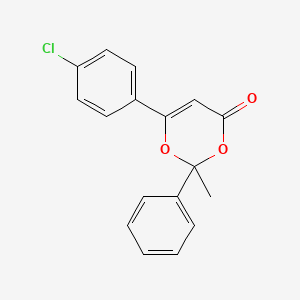
![2,3,4,5,6-pentafluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B4038410.png)
![1,4-Bis[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B4038412.png)
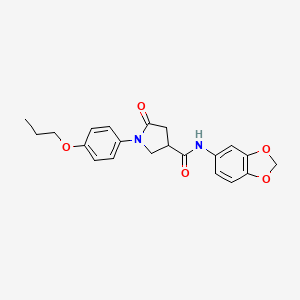
amino]methyl}-2-methoxyphenol](/img/structure/B4038425.png)
![isopropyl 4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4038429.png)
![METHYL 2-({6-[2-(METHOXYCARBONYL)ANILINO]-6-OXOHEXANOYL}AMINO)BENZOATE](/img/structure/B4038437.png)
